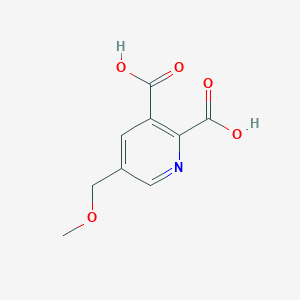

5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

Overview

Description

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine and is characterized by the presence of methoxymethyl and dicarboxylic acid functional groups. This compound is notable for its role as an intermediate in the synthesis of various chemical products, including herbicides .

Mechanism of Action

Target of Action

The primary target of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .

Mode of Action

This compound acts as an inhibitor of the enzyme acetolactate synthase . By binding to the active site of the enzyme, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of acetolactate synthase disrupts the synthesis of branched-chain amino acids. This leads to a deficiency of these essential amino acids, which are crucial for protein synthesis and plant growth . The downstream effect is the inhibition of plant growth, making this compound effective as a herbicide .

Result of Action

The result of the action of this compound is the inhibition of plant growth due to the disruption of branched-chain amino acid synthesis . This makes it effective as a herbicide, particularly for weed control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid typically involves the following steps:

Starting Material: The process begins with 2,3-pyridinedicarboxylic acid.

Methoxymethylation: The 2,3-pyridinedicarboxylic acid is reacted with methanol in the presence of an acid catalyst to introduce the methoxymethyl group.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

Oxidation Products: Pyridine derivatives with oxidized functional groups.

Reduction Products: Alcohols or aldehydes derived from the reduction of dicarboxylic acid groups.

Substitution Products: Compounds with new functional groups replacing the methoxymethyl group.

Scientific Research Applications

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

- Quinolinic Acid

- 2,5-Dimethylpyridine

- Azamethiphos

- 3,4-Pyridinedicarboxylic Acid

- 2,6-Lutidine

- Chromium Picolinate

- Dimethylaminopyridine (Polymer-Bound)

- Pyridine-2,6-dicarboxylic Acid

- 4-Methylpyridine

- 3,5-Pyridinedicarboxylic Acid

Uniqueness: 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of herbicides sets it apart from other pyridine derivatives .

Biological Activity

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities and interactions with various biomolecules. This compound's structure, characterized by two carboxylic acid groups and a methoxymethyl substituent, suggests a variety of possible mechanisms of action and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Carboxylic acid groups : Two -COOH functional groups located at the 2 and 3 positions of the pyridine ring.

- Methoxymethyl group : A -OCH2-CH3 group attached to the 5-position of the pyridine.

| Property | Value |

|---|---|

| Molecular Weight | 197.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Log P (octanol-water) | Not available |

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes, potentially influencing metabolic pathways. The compound has been studied for its ability to act as an enzyme inhibitor or modulator, which could lead to therapeutic applications in various diseases.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For example, it has shown potential as a tyrosinase inhibitor, which is significant in treating hyperpigmentation disorders.

- Interaction with Biological Macromolecules : The compound has been reported to interact with proteins and nucleic acids, indicating its potential role in regulating biological functions at the molecular level .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

- Antioxidant Properties : The compound was also assessed for its antioxidant capabilities using DPPH radical scavenging assays. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Tyrosinase inhibition | |

| Antimicrobial | Effective against bacteria | |

| Antioxidant | Significant scavenging |

The biological activity of this compound can be attributed to its structural features:

- Acidic Functional Groups : The carboxylic acid moieties can participate in hydrogen bonding and ionic interactions with target biomolecules, enhancing binding affinity and specificity.

- Aromatic System : The pyridine ring may facilitate π-π stacking interactions with nucleic acids or proteins, influencing their conformation and function.

- Methoxymethyl Group : This substituent may enhance lipophilicity, improving cellular uptake and bioavailability.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Formulation Development : To create effective delivery systems for therapeutic use.

Properties

IUPAC Name |

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-4-5-2-6(8(11)12)7(9(13)14)10-3-5/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSGMWRJOBFTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451293 | |

| Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143382-03-0 | |

| Record name | 5-(Methoxymethyl)-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143382-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143382030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in agricultural chemistry?

A1: This compound serves as a key intermediate in the production of imazamox [, ]. Imazamox is a widely used herbicide belonging to the imidazolinone class, known for its effectiveness against a broad spectrum of weeds. Therefore, the efficient synthesis of this compound is crucial for the cost-effective production of this important herbicide.

Q2: Could you describe the synthesis route for this compound outlined in the research?

A2: While the abstract from [] doesn't detail the specific steps, it mentions that the synthesis starts with diethyl maleate and proceeds through substitution, dehydration, condensation, and hydrolysis reactions. This suggests a multi-step process to achieve the final product. The research highlights achieving a 42.4% overall yield with a purity of 95.6%, indicating the viability of this synthetic route for potential industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.